molecular formula C19H10N2O3 B280682 2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one

2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one

Katalognummer: B280682
Molekulargewicht: 314.3 g/mol
InChI-Schlüssel: ZERSKUJMTJKMGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one, also known as DBFI, is a heterocyclic compound that has shown promising results in scientific research. This compound belongs to the indazole family and has a unique structure that makes it an attractive candidate for various applications.

Wirkmechanismus

The mechanism of action of 2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one is not fully understood. However, it has been reported to act as a potent inhibitor of various enzymes, such as topoisomerase II and carbonic anhydrase. This compound has also been shown to modulate the activity of several signaling pathways, such as the PI3K/Akt/mTOR pathway and the NF-kB pathway. Moreover, this compound has been reported to exhibit antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been reported to inhibit the migration and invasion of cancer cells. Moreover, this compound has been shown to reduce the levels of reactive oxygen species and prevent oxidative damage to cells. This compound has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to protect dopaminergic neurons from oxidative stress and prevent motor deficits in animal models of Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. Moreover, this compound has been shown to exhibit potent biological activity at low concentrations, making it an attractive candidate for drug development. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. Moreover, this compound has been reported to exhibit some cytotoxicity at high concentrations, which can limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the research on 2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to investigate the structure-activity relationship of this compound to identify more potent derivatives. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential targets. Additionally, more studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, the potential of this compound as a diagnostic tool for various diseases should be explored.

Synthesemethoden

2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one can be synthesized using various methods, such as the condensation of 2-furoic acid with 2-aminobenzoic acid, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2-furoic acid with 2-nitrobenzaldehyde, followed by reduction with sodium dithionite and cyclization with phosphorus oxychloride. These methods have been reported to yield high purity this compound.

Wissenschaftliche Forschungsanwendungen

2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to prevent the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. Moreover, this compound has been reported to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.

Eigenschaften

Molekularformel

C19H10N2O3

Molekulargewicht

314.3 g/mol

IUPAC-Name

14-(furan-2-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one

InChI

InChI=1S/C19H10N2O3/c22-18-12-6-2-1-5-11(12)17-16-13(18)7-3-8-14(16)21(20-17)19(23)15-9-4-10-24-15/h1-10H

InChI-Schlüssel

ZERSKUJMTJKMGD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NN(C4=CC=CC(=C43)C2=O)C(=O)C5=CC=CO5

Kanonische SMILES

C1=CC=C2C(=C1)C3=NN(C4=CC=CC(=C43)C2=O)C(=O)C5=CC=CO5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.